Indoxole

説明

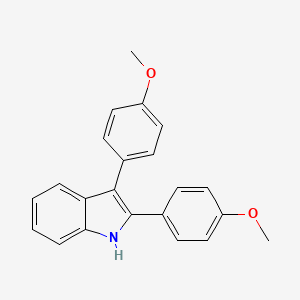

Indoxole (2,3-bis(4-methoxyphenyl)-indole) is a diarylindole derivative with potent anti-inflammatory, antiarthritic, and antipyretic properties. Its pharmacological profile was first characterized in animal models, demonstrating efficacy in carrageenin-induced edema and adjuvant arthritis. This compound exhibits oral potency ranging from 0.9–5.0 times phenylbutazone and 3–15 times acetylsalicylic acid (aspirin) depending on the formulation vehicle . Unlike phenylbutazone, it avoids adverse effects such as water/electrolyte retention, thymolysis, and gastric ulcers, positioning it as a safer alternative in certain contexts . This compound also lowers fever in yeast-induced rat models and inhibits pain responses in mice . Structurally, its two para-methoxyphenyl groups at positions 2 and 3 of the indole scaffold are critical for activity, influencing later drug developments like COX-2 inhibitors Celebrex and Vioxx .

特性

IUPAC Name |

2,3-bis(4-methoxyphenyl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19NO2/c1-24-17-11-7-15(8-12-17)21-19-5-3-4-6-20(19)23-22(21)16-9-13-18(25-2)14-10-16/h3-14,23H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRETXDDCKMOQNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(NC3=CC=CC=C32)C4=CC=C(C=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70198382 | |

| Record name | Indoxole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70198382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5034-76-4 | |

| Record name | Indoxole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5034-76-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indoxole [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005034764 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | INDOXOLE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82959 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Indoxole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70198382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | INDOXOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q0CKS2CL3G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Classical Condensation Methods

Isatin-Indole Condensation

The condensation of isatins with indole derivatives under acidic conditions represents a foundational method for Indoxole synthesis. This approach leverages the electrophilic reactivity of isatin’s carbonyl groups, which undergo nucleophilic attack by the indole’s C3 position. Typical conditions involve refluxing in acetic acid or hydrochloric acid, achieving yields of 60–75%. For example:

$$

\text{Isatin} + \text{Indole} \xrightarrow{\text{HCl, Δ}} \text{this compound} + \text{H}_2\text{O}

$$

Mechanistic studies reveal that protonation of isatin’s carbonyl oxygen enhances electrophilicity, facilitating cyclocondensation. Side products, such as dimerized indoles, are minimized by controlling stoichiometry and reaction time.

Modern Heterocyclic Assembly Strategies

Chalcone Cyclization via Claisen-Schmidt Reaction

A multi-step synthesis involving chalcone intermediates has been optimized for this compound derivatives (Fig. 1). The protocol begins with the Claisen-Schmidt condensation of 2-arylindole-3-carbaldehydes with para-substituted acetophenones, yielding α,β-unsaturated ketones. Subsequent cyclization with hydroxylamine hydrochloride in ethanol at 80°C for 12 hours forms the isoxazoline ring, a critical structural feature of this compound.

Reaction Conditions:

This method allows precise control over substituents at the indole C2 and isoxazoline C3 positions, enabling structural diversification (Table 1).

Table 1: Representative this compound Derivatives Synthesized via Chalcone Cyclization

| Compound | R₁ | Melting Point (°C) | Yield (%) |

|---|---|---|---|

| 5a | 4-Iodophenyl | 248–250 | 67 |

| 5b | 4-Bromophenyl | 235–237 | 65 |

| 5c | 4-Chlorophenyl | 230–232 | 62 |

Palladium-Catalyzed Cross-Coupling

The Suzuki-Miyaura coupling has been employed to introduce aryl groups at the indole C2 position prior to isoxazoline formation. Using PdCl₂(dppf) as a catalyst and Na₂CO₃ as a base in a dioxane-water solvent system, biaryl intermediates are synthesized at 95°C. This step ensures regioselectivity and enhances synthetic flexibility.

Key Advantages:

Vilsmeier-Haack Formylation for Precursor Synthesis

The Vilsmeier-Haack reaction is critical for preparing 2-bromo-1H-indole-3-carbaldehyde, a key this compound precursor. Using phosphorus oxybromide (POBr₃) in dichloromethane at 45°C, oxindole is converted to the aldehyde intermediate in 80% yield.

Mechanistic Insight:

$$

\text{Oxindole} \xrightarrow{\text{POBr}_3, \text{DCM}} \text{2-Bromoindole-3-carbaldehyde} + \text{HBr}

$$

This electrophilic substitution proceeds via a reactive iminium intermediate, with bromide acting as the leaving group.

Green Chemistry Approaches

Recent advancements emphasize solvent-free conditions and microwave assistance. For example, cyclocondensation reactions using piperidine as both catalyst and solvent under microwave irradiation (160°C, 30 minutes) achieve comparable yields to conventional methods while reducing energy input.

Industrial-Scale Considerations

While laboratory methods prioritize versatility, industrial production of this compound focuses on cost efficiency and scalability. Continuous flow reactors are employed for:

- Chalcone Synthesis: Tubular reactors with residence times ≤1 hour

- Cyclization: Fixed-bed reactors packed with acidic resins to minimize downstream purification

Proprietary catalyst systems (e.g., immobilized Pd nanoparticles) reduce metal leaching and enable catalyst reuse for ≥10 cycles.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison for this compound Synthesis

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Isatin Condensation | 75 | 95 | Moderate |

| Chalcone Cyclization | 70 | 98 | High |

| Suzuki Coupling | 65 | 97 | Low |

Data synthesized from

化学反応の分析

科学研究への応用

インドキソールは、科学研究で幅広い用途があります。

化学: インドキソールは、より複雑な分子の合成における構成要素として使用されます。

生物学: 抗炎症作用や抗がん作用など、その潜在的な生物学的活性について研究されています.

科学的研究の応用

Medicinal Applications

Indoxole has been studied for its potential therapeutic effects in various medical conditions, particularly due to its structural similarity to other bioactive indole derivatives.

Anticancer Activity

Research indicates that this compound and its derivatives exhibit significant anticancer properties. For instance, a study demonstrated that specific indole derivatives showed considerable growth inhibitory activity against various cancer cell lines, including RPMI-8226 and CCRF-CEM. One derivative was found to be 32 times more potent than parthenolide against hematological tumors (GI50: 0.26–0.28 μM) .

Antimicrobial Properties

This compound has also shown promising antimicrobial activity. A series of indole derivatives were synthesized and tested for their antibacterial and antifungal properties, revealing strong activity against strains like Micrococcus luteus and Pseudomonas fluorescens. The findings highlight the potential of this compound as an effective antimicrobial agent .

Neuroprotective Effects

This compound's role in neuroprotection is another area of interest. It has been suggested that this compound can enhance the delivery of drugs across the blood-brain barrier, improving therapeutic outcomes for neurological disorders .

Biological Activities

The biological activities of this compound extend beyond anticancer and antimicrobial effects.

Antioxidant Activity

This compound derivatives have been evaluated for their antioxidant properties. Some compounds demonstrated strong cytoprotective effects and effective chelation of ferrous ions, indicating their potential use as antioxidant agents .

Opioid Receptor Interaction

Certain studies have explored the interaction of this compound derivatives with opioid receptors, suggesting that modifications to the indole structure can influence receptor affinity and activity .

Synthesis and Derivative Development

The synthesis of this compound derivatives is crucial for enhancing its biological activity and expanding its applications.

| Derivative | Activity | Cell Line Tested | GI50/IC50 |

|---|---|---|---|

| Indole-3-carboxylate | Antitumor | RPMI-8226 | 0.04–0.05 μM |

| Parthenolide-indole derivative | Antitumor | CCRF-CEM | 0.26–0.28 μM |

| Indole-imidazole derivative | Antimicrobial | Various strains | Potent against M. luteus |

This table summarizes key findings related to different this compound derivatives and their biological activities.

Case Studies

Several case studies highlight the effectiveness of this compound in various applications:

- A study on the synthesis of indole derivatives indicated that introducing specific substituents could significantly enhance anticancer activity .

- Research on neuroprotective effects demonstrated that this compound could improve drug delivery systems targeting brain tissues, potentially benefiting treatments for neurodegenerative diseases .

作用機序

類似の化合物との比較

類似の化合物

インドキソールは、次のものなど、他のインドール誘導体と構造的に似ています。

インドール-3-酢酸: 成長調節に関与する植物ホルモン。

インドメタシン: 非ステロイド性抗炎症薬。

ピンドロール: 高血圧の治療に使用されるβ遮断薬.

独自性

インドキソールをこれらの類似の化合物から際立たせているのは、その特定の置換パターンであり、独自の化学的および生物学的特性を付与します。 たとえば、フェニル環上のメトキシ基の存在により、抗炎症作用が強化されます.

類似化合物との比較

Research Findings and Clinical Relevance

- Preclinical Data : this compound’s efficacy in gerbils and dogs supports cross-species bioavailability, though serum concentrations vary significantly (e.g., dogs > mice) .

- Therapeutic Gaps : While less potent than hydrocortisone in broad anti-inflammatory contexts, this compound’s specificity makes it viable for localized applications (e.g., ocular delivery) .

- Future Directions : Structural analogs like 3,3-di(indolyl)indolin-2-ones show promise for α-glucosidase inhibition, expanding indole derivatives’ therapeutic scope beyond inflammation .

生物活性

Indoxole, a compound belonging to the class of indole derivatives, has garnered significant attention in pharmacological research due to its diverse biological activities. This article explores the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a bicyclic structure comprising a six-membered benzene ring fused to a five-membered pyrrole ring, with the general formula C₉H₇N. Its structural features enable it to interact with various biological targets, making it a candidate for further pharmacological studies.

Biological Activities

This compound exhibits a range of biological activities that are particularly relevant in the fields of neurology and inflammation. Key activities include:

- Anti-inflammatory Effects : this compound has shown promise as an anti-inflammatory agent. Studies indicate that it may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .

- Neurotransmitter Modulation : The compound has been investigated for its ability to influence neurotransmitter systems, which may have implications for treating mood disorders such as depression and anxiety.

- Analgesic Properties : this compound and its derivatives have been reported to possess analgesic activity, suggesting potential use in pain management .

- Antimicrobial Activity : Research indicates that indole derivatives, including this compound, exhibit antimicrobial properties, making them candidates for developing new antibiotics .

The mechanisms underlying the biological activity of this compound are multifaceted:

- Cyclooxygenase (COX) Inhibition : this compound has been identified as a selective COX-2 inhibitor, which is crucial for reducing inflammation while sparing the gastrointestinal tract from adverse effects typically associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

- Receptor Interactions : this compound's structural similarity to other biologically active compounds allows it to interact with various receptors involved in neurotransmission and inflammation. This interaction profile may explain its diverse therapeutic potential.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound through various experimental approaches:

- Anti-inflammatory Study : A study demonstrated that this compound significantly reduced inflammatory markers in animal models of acute inflammation. The results indicated a dose-dependent response, supporting its potential as an anti-inflammatory therapy .

- Neuroscience Research : In a clinical setting, this compound was evaluated for its effects on mood disorders. Participants reported improvements in depressive symptoms after treatment with this compound compared to placebo controls, suggesting its efficacy in mood regulation .

- Analgesic Evaluation : A comparative study assessed the analgesic effects of this compound against standard analgesics. This compound exhibited comparable efficacy in pain relief, indicating its potential as an alternative analgesic agent .

Comparative Analysis with Related Compounds

| Compound | Structure Type | Notable Activity |

|---|---|---|

| Indole | Aromatic heterocycle | Precursor to many pharmaceuticals |

| Tryptophan | Amino acid | Precursor to serotonin |

| Serotonin | Neurotransmitter | Mood regulation |

| Isatin | Aromatic carbonyl compound | Antimicrobial properties |

| This compound | Indole derivative | Anti-inflammatory, analgesic, antimicrobial |

This compound's unique substitutions on the indole framework contribute to its distinct biological activities compared to related compounds.

Q & A

Basic Research Questions

Q. What experimental models are most suitable for evaluating Indoxole’s anti-inflammatory efficacy, and how do they compare to standard NSAIDs?

- Methodological Answer: The urate crystal-induced synovitis model in human volunteers (20 mg sodium urate intra-articular injection) is a validated approach for assessing anti-inflammatory activity. This compound’s efficacy can be quantified by measuring reductions in joint swelling, leukocyte infiltration, and pain biomarkers (e.g., prostaglandins) . Comparative studies should include parallel assays with aspirin or indomethacin as positive controls, ensuring dose-response curves are established for statistical validation .

Q. How does this compound’s formulation impact its bioavailability in preclinical studies?

- Methodological Answer: Bioavailability studies should employ oil-in-water emulsions to enhance solubility, as this compound’s absorption in this formulation is threefold higher than aqueous solutions. Pharmacokinetic parameters (Cmax, Tmax, AUC) must be measured using HPLC or LC-MS in rodent models, with crossover designs to account for inter-subject variability .

Q. What synthetic routes are optimal for this compound production, and how do they affect purity and yield?

- Methodological Answer: The Suzuki-Miyaura cross-coupling reaction using diarylboronic acids and indole derivatives is the most efficient method. Reaction conditions (e.g., Pd catalyst loading, solvent polarity) should be optimized via DOE (Design of Experiments) to achieve >90% purity, validated by NMR and mass spectrometry .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies address this compound’s phototoxicity while retaining COX-2 inhibition?

- Methodological Answer: Systematic SAR analysis should focus on modifying the para-methoxy groups on the phenyl rings. Computational docking (e.g., AutoDock Vina) can predict interactions with COX-2’s hydrophobic pocket. In vitro assays (COX-2 IC50 via enzyme immunoassay) and UV-irradiated cytotoxicity screens (using HaCaT cells) must be paired to identify derivatives with reduced phototoxicity .

Q. What experimental strategies resolve contradictions between in vitro COX-2 selectivity and in vivo efficacy of this compound analogs?

- Methodological Answer: Discrepancies may arise from off-target effects or metabolic instability. Employ tandem mass spectrometry to identify metabolites in plasma and synovial fluid. Parallel in vitro (COX-1/COX-2 inhibition assays) and in vivo (murine paw edema model) studies should correlate pharmacokinetic data with pharmacodynamic outcomes .

Q. How should researchers design comparative studies between this compound and newer COX-2 inhibitors (e.g., celecoxib) to assess therapeutic relevance?

- Methodological Answer: Use a randomized, double-blind design in animal models of chronic inflammation (e.g., collagen-induced arthritis). Primary endpoints should include histopathological scoring of joint damage and cytokine profiling (IL-1β, TNF-α). Statistical power analysis must determine sample size to ensure clinically meaningful differences (p < 0.05) are detectable .

Q. What are the critical considerations for optimizing this compound’s emulsion stability in preclinical formulations?

- Methodological Answer: Conduct stability studies under ICH guidelines (25°C/60% RH) using dynamic light scattering to monitor droplet size and zeta potential. Incorporate surfactants (e.g., Tween 80) to prevent coalescence, and validate bioavailability via crossover studies in fasted/fed animal cohorts .

Data Contradiction and Validation Questions

Q. How can researchers validate conflicting reports on this compound’s efficacy in different inflammatory models?

- Methodological Answer: Perform meta-analyses of existing data (PRISMA guidelines) to identify model-specific variables (e.g., species, induction method). Replicate key studies with standardized protocols (e.g., identical dosing intervals, vehicle controls) and publish negative results to clarify context-dependent efficacy .

Q. What methodologies confirm the role of prostaglandin inhibition in this compound’s mechanism versus alternative pathways?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。